3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one

Description

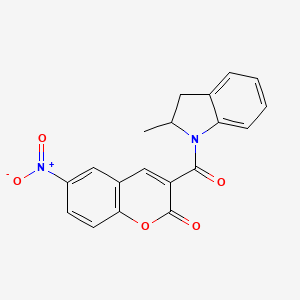

3-(2-Methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic coumarin derivative featuring a nitro group at the 6-position and a 2-methylindoline-1-carbonyl moiety at the 3-position. The 2-methylindoline-1-carbonyl substituent introduces a bicyclic indoline system with a carbonyl linker, which may enhance lipophilicity and influence intermolecular interactions compared to simpler substituents like triazoles or benzyl groups .

Properties

IUPAC Name |

3-(2-methyl-2,3-dihydroindole-1-carbonyl)-6-nitrochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5/c1-11-8-12-4-2-3-5-16(12)20(11)18(22)15-10-13-9-14(21(24)25)6-7-17(13)26-19(15)23/h2-7,9-11H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTLZGVSLJYNOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Indoline Moiety: The indoline structure can be synthesized through the reduction of indole derivatives using suitable reducing agents.

Attachment of the Carbonyl Group: The carbonyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base.

Formation of the Chromenone Core: The chromenone core is synthesized through cyclization reactions involving salicylaldehyde derivatives and appropriate reagents.

Introduction of the Nitro Group: The nitro group is typically introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products

Oxidation: Quinone derivatives

Reduction: Amino derivatives

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one. For instance, derivatives of chromenone structures have shown promising results in inhibiting tumor growth. A notable study demonstrated that certain chromenone derivatives exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Table 1: Anticancer Activity of Chromenone Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 10.7 | Apoptosis induction |

| Compound B | A549 | 7.7 | Cell cycle arrest |

| Compound C | MIA PaCa-2 | 7.3 | Disruption of mitosis |

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Studies on related chromenone compounds have indicated effectiveness against various bacterial strains and fungi. The mechanism typically involves interference with microbial cell wall synthesis or function, leading to cell death .

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Candida albicans | 25 µg/mL |

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies, including one-pot multicomponent reactions and microwave-assisted synthesis. These methods not only streamline the production process but also enhance yield and purity .

Table 3: Synthetic Methods for Chromenone Derivatives

| Method | Description | Yield (%) |

|---|---|---|

| One-Pot Multicomponent Reaction | Combines multiple reactants in a single step | 85 |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate reactions | 90 |

Case Study 1: Anticancer Evaluation

In a comprehensive evaluation conducted by the National Cancer Institute, a series of chromenone derivatives were tested against a panel of cancer cell lines. The study revealed that certain derivatives had mean GI50 values significantly lower than standard chemotherapeutics, indicating their potential as lead compounds for further development .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of chromenone derivatives showed that modifications at specific positions enhanced activity against resistant strains of bacteria. This research underscores the importance of structural optimization in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(2-methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Structural and Substituent Analysis

The 3-position substituent and nitro group at the 6-position are critical for biological activity. Below is a comparative analysis of structurally related coumarin derivatives:

Table 1: Structural and Physical Property Comparison

*Hypothesized data for the target compound based on structural analogs.

Key Observations:

- Melting Points : Compounds with aromatic heterocycles (e.g., benzimidazole in 4e) exhibit higher melting points due to stronger intermolecular interactions .

- Spectral Signatures : The nitro group consistently appears as a strong IR absorption near 1546–1540 cm⁻¹ across analogs. The indoline carbonyl in the target compound would likely show a distinct C=O stretch around 1700 cm⁻¹, similar to acetylated coumarins in .

Key Observations:

- Anti-Leishmanial Activity : The nitro group alone (as in C5) is insufficient for potency, suggesting that the 3-position substituent is critical. The target compound’s indoline group may enhance membrane permeability or target binding compared to benzodioxole .

- Anticancer Potential: Schiff base derivatives like SVN 1-11 show caspase-mediated apoptosis, indicating that electron-withdrawing groups (e.g., nitro) synergize with heterocyclic substituents . The target compound’s indoline moiety could similarly modulate apoptosis pathways.

- Antioxidant Activity : Benzimidazole-containing 4e exhibits radical scavenging, likely due to its conjugated π-system. The indoline group in the target compound may offer comparable or superior redox activity .

Biological Activity

3-(2-Methylindoline-1-carbonyl)-6-nitro-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives, which are recognized for their diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with specific substituents that contribute to its biological properties. The presence of the nitro group and the indoline moiety are crucial for its activity.

Structural Formula

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating efficacy in inhibiting cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity Against Different Cell Lines

The IC50 values indicate the concentration required to inhibit cell growth by 50%, reflecting the compound's potency against these cancer types.

The mechanism by which this compound exerts its anticancer effects involves several pathways:

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at specific phases, hindering cancer cell proliferation.

- Inhibition of Tumor Growth : In vivo studies suggest that it can significantly reduce tumor size in xenograft models.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound also exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Table 2: Anti-inflammatory Effects

These findings suggest that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have reported on the efficacy of similar compounds in clinical settings:

- Study on Coumarin Derivatives : A study indicated that coumarins with similar structures showed promising results in inducing differentiation in HL-60 leukemia cells, which may correlate with the activity observed in this compound .

- Combination Therapy : Research has explored the use of this compound in combination with other chemotherapeutic agents, enhancing overall treatment efficacy against resistant cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.